1-methyl-5-phenyl-1H-imidazole-2-thiol
Overview
Description
“1-methyl-5-phenyl-1H-imidazole-2-thiol” is a chemical compound with the CAS Number: 25433-13-0. It has a linear formula of C10H10N2S . The IUPAC name for this compound is 1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione .
Molecular Structure Analysis
The molecular weight of “1-methyl-5-phenyl-1H-imidazole-2-thiol” is 190.27 . The InChI code for this compound is 1S/C10H10N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) .Scientific Research Applications
Corrosion Inhibition
1-Methyl-5-phenyl-1H-imidazole-2-thiol and its derivatives have been studied for their corrosion inhibition properties. One such study examined the use of 1,3,4-oxadiazole derivatives, including similar compounds, for inhibiting corrosion in mild steel in sulphuric acid environments. These derivatives form a protective layer on the steel surface, exhibiting mixed-type behavior as inhibitors (Ammal, Prajila, & Joseph, 2018).
Electrochemical Properties
The electrochemical properties of imidazole-2-thiols, including 1-methylimidazole-2-thiol, have been analyzed. Their oxidation and reduction potentials, along with their thermodynamic properties, were determined, offering insights into their behavior in different chemical environments (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).
Anticholinesterase Activities
In the realm of biochemistry, the anticholinesterase activities of certain derivatives have been explored. For instance, compounds synthesized from 1-methyl-1H-tetrazol-5-thiol showed significant inhibitory effects on acetylcholinesterase, a key enzyme in the nervous system (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).
Thermochemical Properties
The thermochemical properties of 1-(R-phenyl)-1H-imidazoles, which include various substituted imidazoles, have been studied. These compounds exhibit diverse biological activities, and their vapor pressures and standard enthalpies of vaporization have been measured, offering crucial information for practical applications (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Synthetic Applications in Organic Chemistry
The compound has also found application in synthetic organic chemistry. For example, 1-Phenyl-1H-tetrazole-5-thiol, a closely related compound, was used in a Markovnikov-selective formal hydroamination of styrenes, demonstrating its utility in creating novel organic compounds (Savolainen, Han, & Wu, 2014).
properties
IUPAC Name |
3-methyl-4-phenyl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMUOBZHQAVQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352020 | |
Record name | 1-methyl-5-phenyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-phenyl-1H-imidazole-2-thiol | |
CAS RN |
25433-13-0 | |
Record name | 1-methyl-5-phenyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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